molecular formula C18H16N4O6 B15033196 Prop-2-en-1-yl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Prop-2-en-1-yl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15033196
M. Wt: 384.3 g/mol
InChI Key: HQNQLUHAOGXVPG-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 7-METHYL-5-(3-NITROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 7-METHYL-5-(3-NITROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 7-METHYL-5-(3-NITROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 7-METHYL-5-(3-NITROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 7-METHYL-5-(3-NITROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 7-METHYL-5-(3-NITROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H16N4O6

Molecular Weight

384.3 g/mol

IUPAC Name

prop-2-enyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H16N4O6/c1-3-7-28-17(24)12-9(2)19-15-14(16(23)21-18(25)20-15)13(12)10-5-4-6-11(8-10)22(26)27/h3-6,8,13H,1,7H2,2H3,(H3,19,20,21,23,25)

InChI Key

HQNQLUHAOGXVPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

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